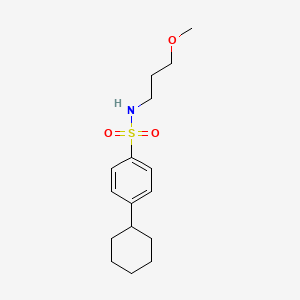

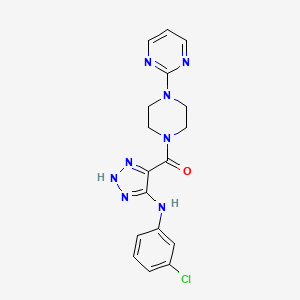

![molecular formula C14H7F5N4O B2425672 2,6-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034619-73-1](/img/structure/B2425672.png)

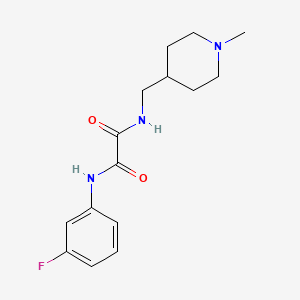

2,6-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a chemical compound . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . This compound has been identified as a strategic compound for optical applications due to several key characteristics .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . The procedure offers multisubstituted pyrazolo[1,5-a]pyrimidines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can be modified at positions 2, 3, 5, 6, and 7 . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Targeted Kinase Inhibition : Researchers have investigated the potential of this compound as a kinase inhibitor. Its unique structure, incorporating both pyrazolo and pyrimidinyl moieties, makes it an interesting candidate for modulating kinase activity. Further studies are needed to identify specific kinases affected and assess its therapeutic potential in treating diseases such as cancer .

Agricultural Applications

- Insecticide Degradation Product : 2,6-Difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a major degradation product of diflubenzuron, an insecticide used to control pests in agriculture. Understanding its environmental fate and toxicity is crucial for sustainable pest management .

Materials Science and Organic Electronics

- Functionalization of Organic Semiconductors : The trifluoromethyl and difluorobenzamide groups in this compound can be leveraged for functionalizing organic semiconductors. Researchers explore its use in organic field-effect transistors (OFETs) and other optoelectronic devices .

Radiochemistry and Imaging Agents

- Radiolabeling Precursor : 2,6-Difluoro-N-(3-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide serves as a precursor for radiolabeling. It has been used to prepare radiotracers for positron emission tomography (PET) imaging, aiding in disease diagnosis and drug development .

Computational Chemistry and Molecular Modeling

- Quantum Chemical Studies : Researchers employ computational methods to explore the electronic structure, reactivity, and binding interactions of this compound. Insights gained from quantum chemical calculations inform drug design and optimization .

Synthetic Chemistry and Methodology Development

- Building Block for Pyrazolo-Pyrimidine Derivatives : The unique pyrazolo[1,5-a]pyrimidinyl scaffold in this compound serves as a valuable building block. Scientists use it to synthesize diverse derivatives with potential biological activities .

Mécanisme D'action

The mechanism of action for the synthesis of pyrazolo[1,5-a]pyrimidines involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyrimidines from N-aminopyridines and α,β-unsaturated compounds . Mechanism studies show that TEMPO serves both as a Lewis acid and as an oxidant .

Orientations Futures

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F5N4O/c15-8-2-1-3-9(16)12(8)13(24)21-7-5-20-11-4-10(14(17,18)19)22-23(11)6-7/h1-6H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNDRPUQYILVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F5N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

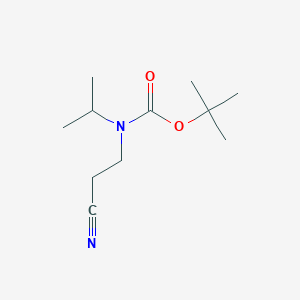

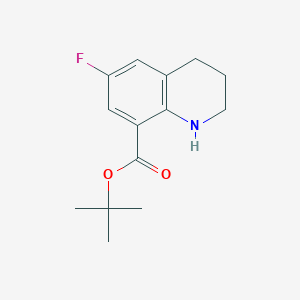

![3-benzyl-7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425590.png)

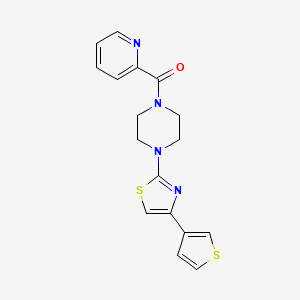

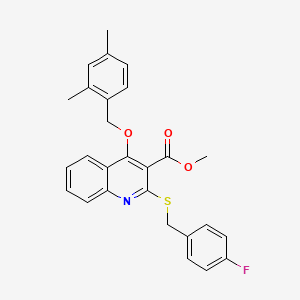

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2425602.png)

![(6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride](/img/structure/B2425609.png)

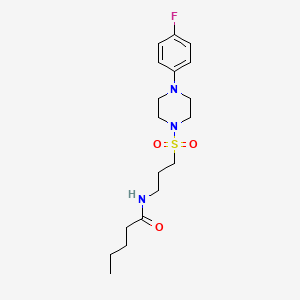

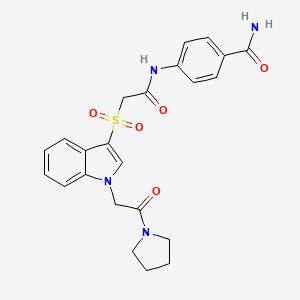

![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2425612.png)